molecular formula C13H16N2O4S B1397018 Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate CAS No. 412912-51-7

Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate

Cat. No. B1397018
M. Wt: 296.34 g/mol
InChI Key: NGGJARWPIYFZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate, or EMB, is an organic compound that is widely used in scientific research applications. It is a white crystalline powder with a melting point of 186-188°C. EMB is a versatile compound that can be used as a building block for organic synthesis and as a reagent in organic reactions. In addition, EMB is used in a variety of biochemical and physiological experiments.

Scientific Research Applications

Optical Nonlinear Properties and Applications

  • Synthesis and Optical Properties : Ethyl 4-amino benzoate derivatives, including similar compounds to Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate, have been studied for their optical nonlinear properties. The compounds demonstrated significant nonlinear refractive indexes and optical limiting properties, indicating potential applications as optical limiters in various optical devices (Abdullmajed et al., 2021).

Chemical Synthesis and Reactions

  • Reactions and Transformations : This chemical has been used in the synthesis of various compounds. For example, it reacts with indane-1,3-dione-2-carbaldehyde to form corresponding azomethine, and with ethoxymethylenemalonate to form other derivatives. These reactions are essential in the synthesis of heterocyclic compounds (Azev et al., 2016).

  • Synthesis of Heterocyclic Systems : A derivative of Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate has been used as a reagent in synthesizing heteroaryl substituted β-amino- α,β-dehydro-amino acid derivatives and fused heterocyclic systems. This indicates its role in the synthesis of complex organic molecules, which can have various applications (Soršak et al., 1995).

Potential Applications in Biology and Medicine

  • Anti-Juvenile Hormone Activity : Research has shown that derivatives of Ethyl 4-amino benzoate, similar to the compound , exhibit anti-juvenile hormone activity. This is particularly relevant in the field of entomology for controlling insect development and metamorphosis (Ishiguro et al., 2003).

Crystallographic Studies

  • Crystal Structure Analysis : The crystal structures of similar compounds have been studied to understand their molecular interactions, such as hydrogen bonding and π interactions. These studies are crucial for designing drugs and materials with specific molecular properties (Zhang et al., 2011).

properties

IUPAC Name

ethyl 4-(ethoxycarbonylcarbamothioylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-3-18-11(16)9-5-7-10(8-6-9)14-12(20)15-13(17)19-4-2/h5-8H,3-4H2,1-2H3,(H2,14,15,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGJARWPIYFZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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